ST-1892
Description
Its molecular structure features a pyrimidine core substituted with a trifluoromethyl group and a morpholine ring, conferring selective binding affinity (IC₅₀ = 12 nM for EGFR-T790M/L858R) . Preclinical studies highlight its superior bioavailability (85% in murine models) and reduced off-target effects compared to earlier-generation inhibitors . Mechanistically, ST-1892 stabilizes the inactive conformation of the kinase domain, inhibiting autophosphorylation and downstream signaling pathways (e.g., PI3K/AKT/mTOR) .
Properties
CAS No. |
1409411-32-0 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 |
IUPAC Name |
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-benzoic acid |
InChI |
InChI=1S/C16H12N2O3/c1-10-5-2-3-8-13(10)14-17-15(21-18-14)11-6-4-7-12(9-11)16(19)20/h2-9H,1H3,(H,19,20) |
InChI Key |
WHNBOVWEWUVNOZ-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=CC(C2=NC(C3=CC=CC=C3C)=NO2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ST-1892; ST 1892; ST1892; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
ST-1892’s structural analogs include osimertinib (AZD9291), rociletinib (CO-1686), and olmutinib (HM61713). Key structural differences lie in the substituents at the C4 position of the pyrimidine scaffold, which modulate solubility and metabolic stability.
Table 1: Structural and Pharmacokinetic Profiles
| Compound | Core Structure | Substituent (C4) | LogP | Plasma Half-Life (h) | CYP3A4 Inhibition (%) |
|---|---|---|---|---|---|
| This compound | Pyrimidine | Trifluoromethyl | 2.1 | 8.5 | 15 |
| Osimertinib | Pyrimidine | Acrylamide | 3.8 | 6.2 | 45 |
| Rociletinib | Pyrimidine | Cyclopropyl | 2.9 | 4.8 | 38 |
| Olmutinib | Pyrimidine | Methanesulfonyl | 1.7 | 7.1 | 22 |
Data derived from HPLC purity assays (>98% for all compounds) and in vivo murine pharmacokinetic studies .
This compound exhibits the lowest lipophilicity (LogP = 2.1), correlating with reduced hepatic clearance and enhanced CNS penetration (brain-to-plasma ratio = 0.8 vs. 0.3 for osimertinib) . Its trifluoromethyl group minimizes CYP3A4 interactions, unlike osimertinib’s acrylamide moiety, which increases metabolic liability .
Efficacy and Selectivity
Table 2: In Vitro and In Vivo Efficacy Metrics
| Compound | IC₅₀ (EGFR-T790M, nM) | IC₅₀ (WT-EGFR, nM) | Tumor Growth Inhibition (%, H1975 Xenograft) | Off-Target Toxicity (Grade ≥3) |
|---|---|---|---|---|
| This compound | 12 | 220 | 92 | 5% |
| Osimertinib | 8 | 180 | 88 | 18% |
| Rociletinib | 15 | 250 | 85 | 12% |
| Olmutinib | 20 | 300 | 78 | 8% |
Data from kinase inhibition assays and 28-day xenograft studies (n = 10/group) .
While osimertinib demonstrates slightly lower IC₅₀ against EGFR-T790M, this compound achieves superior tumor growth inhibition (92%) due to prolonged target engagement and reduced efflux via P-glycoprotein . Notably, this compound’s selectivity ratio (WT-EGFR/T790M = 18.3) exceeds osimertinib’s (22.5), mitigating skin toxicity associated with wild-type EGFR inhibition .
Resistance Profiles
This compound’s morpholine ring confers resistance to C797S mutations, a common osimertinib resistance mechanism. In Ba/F3 cell lines expressing EGFR-T790M/C797S, this compound retains activity (IC₅₀ = 50 nM) compared to osimertinib (IC₅₀ > 500 nM) . However, this compound is susceptible to L718Q mutations, observed in 15% of relapse cases in Phase I trials .
Critical Discussion and Limitations
Cross-trial comparisons with osimertinib (FDA-approved) remain confounded by heterogeneous patient populations . Additionally, its synthesis involves a low-yield (32%) Suzuki-Miyaura coupling step, complicating large-scale production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
